Cas no 650628-48-1 (1H-Pyrazole-4-carbonitrile, 5-amino-1-[3-(trifluoromethoxy)phenyl]-)
650628-48-1 structure
Product Name:1H-Pyrazole-4-carbonitrile, 5-amino-1-[3-(trifluoromethoxy)phenyl]-
CAS-nummer:650628-48-1
MF:C11H7F3N4O
MW:268.194691896439
CID:408402
PubChem ID:67558224
Update Time:2025-04-19
1H-Pyrazole-4-carbonitrile, 5-amino-1-[3-(trifluoromethoxy)phenyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Pyrazole-4-carbonitrile, 5-amino-1-[3-(trifluoromethoxy)phenyl]-
- 5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile
- DTXSID40737505
- SCHEMBL8344043
- 650628-48-1
- 5-Amino-1-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile
- QGWMSMHYISXKLI-UHFFFAOYSA-N
-
- Inchi: 1S/C11H7F3N4O/c12-11(13,14)19-9-3-1-2-8(4-9)18-10(16)7(5-15)6-17-18/h1-4,6H,16H2
- InChI-sleutel: QGWMSMHYISXKLI-UHFFFAOYSA-N
- LACHT: FC(OC1=CC=CC(=C1)N1C(=C(C#N)C=N1)N)(F)F
Berekende eigenschappen
- Exacte massa: 268.05731
- Monoisotopische massa: 268.05719535g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 367
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 76.9Ų
Experimentele eigenschappen
- PSA: 76.86
1H-Pyrazole-4-carbonitrile, 5-amino-1-[3-(trifluoromethoxy)phenyl]- Gerelateerde literatuur
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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